N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-3-yl)methyl]ethanediamide
Description
N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-3-yl)methyl]ethanediamide is a structurally complex sulfonamide derivative characterized by:
- A furan-2-yl substituent, contributing to aromatic stacking interactions.
- A pyridin-3-ylmethyl group, offering hydrogen-bonding and metal-coordination capabilities.
- An ethanediamide linkage, which may stabilize the molecule through intramolecular hydrogen bonding.
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O5S/c21-15-5-7-16(8-6-15)30(27,28)18(17-4-2-10-29-17)13-24-20(26)19(25)23-12-14-3-1-9-22-11-14/h1-11,18H,12-13H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMCMOOVJKTNCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-3-yl)methyl]ethanediamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Description |
|---|---|
| Molecular Formula | C21H18F2N2O5S |
| Molecular Weight | 448.4 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]oxamide |
| CAS Number | 896312-02-0 |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The sulfonamide and furan moieties are believed to enhance binding affinity and specificity towards these targets, potentially modulating their activity in biological pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. In vitro assays demonstrated that the compound exhibited significant antiproliferative effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 1.30 |
| MCF7 | 2.50 |
| A549 | 3.00 |
These results suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells, contributing to its anticancer properties.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies indicate that it possesses inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these bacteria were recorded as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Case Studies
- In Vivo Tumor Growth Inhibition : A study utilizing xenograft models revealed that treatment with this compound resulted in a tumor growth inhibition (TGI) rate of approximately 48.89%, indicating its potential as a therapeutic agent in oncology.
- Combination Therapy : In combination with other chemotherapeutic agents, such as taxol, the compound demonstrated enhanced anticancer efficacy, suggesting its utility in combination therapy protocols for improved treatment outcomes.
Comparison with Similar Compounds
Key Observations :
- The target compound’s furan-2-yl group distinguishes it from analogs with bulkier aromatic systems (e.g., chromen-4-one in ). This may reduce steric hindrance, improving binding to flat enzymatic pockets.
- Compared to the pyridin-2-yl sulfamoyl group in , the pyridin-3-ylmethyl substituent in the target compound could alter electronic distribution and hydrogen-bonding patterns.
- The ethanediamide linkage is shared with , but the latter’s oxazinan ring introduces conformational rigidity absent in the target.
Physicochemical Properties
Available data for related compounds highlight trends in solubility, stability, and melting points:
Analysis :
- The high yield (83%) of suggests efficient synthetic routes for pyridinyl sulfonamides, which could inform optimization for the target compound.
- The lower melting point (76°C) of versus (175–178°C) may reflect reduced crystallinity due to the flexible pentanamide chain.
Substituent Effects:
- Furan vs. Pyrimidine : Replacing pyrimidine (as in ) with furan reduces molecular weight and may increase metabolic stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
